10-(3,4-dihydroxyphenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one
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Overview
Description
10-(3,4-dihydroxyphenyl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one is a complex organic compound that belongs to the acridine family. Acridine derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and photophysics .
Preparation Methods
The synthesis of 10-(3,4-dihydroxyphenyl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate 9-aminoacridine derivatives with specific aldehydes or ketones under acidic conditions . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the acridine ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
10-(3,4-dihydroxyphenyl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Investigated for its anticancer properties and ability to cross the blood-brain barrier.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of DNA replication or interference with signal transduction pathways .
Comparison with Similar Compounds
Similar compounds include other acridine derivatives such as:
Acridin-9(10H)-one: Known for its photophysical properties and use in OLEDs.
9-aminoacridine: Studied for its antimicrobial and anticancer activities.
Tacrine: Used in the treatment of Alzheimer’s disease due to its acetylcholinesterase inhibitory activity.
10-(3,4-dihydroxyphenyl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one is unique due to its specific structural features and the presence of both hydroxyl and dioxolo groups, which contribute to its diverse biological activities and applications .
Properties
Molecular Formula |
C20H17NO5 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
10-(3,4-dihydroxyphenyl)-6,7,8,10-tetrahydro-5H-[1,3]benzodioxolo[5,6-b]quinolin-9-one |
InChI |
InChI=1S/C20H17NO5/c22-14-5-4-10(6-16(14)24)19-11-7-17-18(26-9-25-17)8-13(11)21-12-2-1-3-15(23)20(12)19/h4-8,19,21-22,24H,1-3,9H2 |
InChI Key |
XPBYNFTZZKTOHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=CC4=C(C=C3N2)OCO4)C5=CC(=C(C=C5)O)O)C(=O)C1 |
Origin of Product |
United States |
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